molecular formula C7H15N3O B13320436 3-Ethyl-1-(pyrrolidin-3-yl)urea

3-Ethyl-1-(pyrrolidin-3-yl)urea

Cat. No.: B13320436
M. Wt: 157.21 g/mol
InChI Key: XKCJNLRDWOJHGS-UHFFFAOYSA-N
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Description

3-Ethyl-1-(pyrrolidin-3-yl)urea is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the pyrrolidine ring enhances its chemical reactivity and biological activity, making it a valuable scaffold in drug discovery and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-(pyrrolidin-3-yl)urea typically involves the reaction of ethyl isocyanate with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:

C2H5NCO+C4H9NHC7H14N2O\text{C}_2\text{H}_5\text{NCO} + \text{C}_4\text{H}_9\text{NH} \rightarrow \text{C}_7\text{H}_{14}\text{N}_2\text{O} C2​H5​NCO+C4​H9​NH→C7​H14​N2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-(pyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The urea group can participate in nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N-(pyrrolidin-3-yl)urea oxides, while reduction can produce ethylamine derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 3-Ethyl-1-(pyrrolidin-3-yl)urea typically involves reacting ethyl isocyanate with pyrrolidine under controlled conditions to ensure the desired urea derivative forms. The general reaction scheme is as follows:

C2H5NCO+C4H9NHC7H14N2OC_2H_5NCO+C_4H_9NH\rightarrow C_7H_{14}N_2O

In industrial settings, the production of this compound may involve large-scale batch reactors where reactants combine under optimized temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield, and the product is then purified through crystallization or distillation techniques.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It serves as a building block for synthesizing more complex molecules and developing new synthetic methodologies.
  • Biology The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
  • Medicine It is explored for its potential therapeutic properties, including its use as a precursor for drug development.
  • Industry The compound can be used to produce polymers and other industrial materials because of its reactivity and stability.

This compound is a compound of interest in medicinal chemistry because of its potential biological activities. Its potential therapeutic applications and mechanisms of action are currently being explored.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(pyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

    1-(Pyrrolidin-3-yl)urea: Lacks the ethyl group, which may affect its reactivity and biological activity.

    3-Methyl-1-(pyrrolidin-3-yl)urea: Contains a methyl group instead of an ethyl group, leading to different steric and electronic properties.

    N-Ethyl-N-(pyrrolidin-3-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness: 3-Ethyl-1-(pyrrolidin-3-yl)urea is unique due to the presence of both the ethyl group and the pyrrolidine ring, which together enhance its chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.

Biological Activity

3-Ethyl-1-(pyrrolidin-3-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C8_{8}H15_{15}N2_{2}O
  • Molecular Weight: 155.22 g/mol

The compound features a pyrrolidine ring, which contributes to its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The following mechanisms have been proposed based on current research:

  • Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, influencing physiological responses.
  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes and obesity .

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the table below:

Biological Activity Effect Reference
GPBAR1 AgonistModulates bile acid receptors
Antidiabetic EffectsImproves insulin sensitivity
Anti-inflammatory PropertiesReduces markers of inflammation

Case Studies

Several studies have evaluated the efficacy and safety of this compound in various models:

  • Diabetes Model Study : In a rodent model of type 2 diabetes, treatment with this compound resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity. This study highlighted the compound's potential as a therapeutic agent for metabolic disorders .
  • Inflammation Study : A study investigating the anti-inflammatory properties of this compound showed that it effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the potency of this compound derivatives. These derivatives have shown improved selectivity and efficacy against targeted receptors, indicating a promising avenue for drug development .

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

1-ethyl-3-pyrrolidin-3-ylurea

InChI

InChI=1S/C7H15N3O/c1-2-9-7(11)10-6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H2,9,10,11)

InChI Key

XKCJNLRDWOJHGS-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1CCNC1

Origin of Product

United States

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